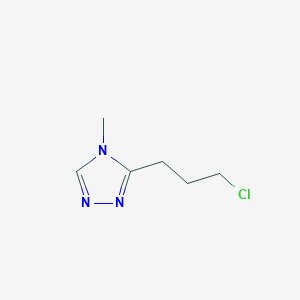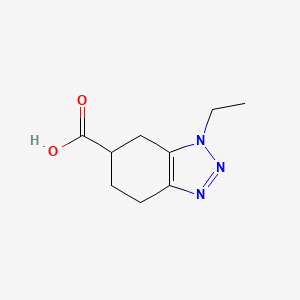
4-Bromo-3-(cyclopropylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(cyclopropylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H9BrO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a cyclopropylsulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopropylsulfanyl)benzoic acid typically involves multiple steps:
Cyclopropylsulfanyl Group Introduction: The cyclopropylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropylthiol with a precursor compound, such as 3-bromo-4-chlorobenzoic acid, under basic conditions.
Final Product Formation: The final step involves the conversion of the intermediate compound to this compound through hydrolysis and purification processes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclopropylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 3-(Cyclopropylsulfanyl)benzoic acid
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
4-Bromo-3-(cyclopropylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclopropylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyclopropylsulfanyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Lacks the cyclopropylsulfanyl group, making it less versatile in certain applications.
3-(Cyclopropylsulfanyl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-3-methylbenzoic acid: Substitutes a methyl group instead of a cyclopropylsulfanyl group, leading to different chemical and biological properties.
Uniqueness
4-Bromo-3-(cyclopropylsulfanyl)benzoic acid is unique due to the presence of both the bromine atom and the cyclopropylsulfanyl group. This combination of substituents provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H9BrO2S |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
4-bromo-3-cyclopropylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H9BrO2S/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
DWDKYTCVVJZPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=C(C=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


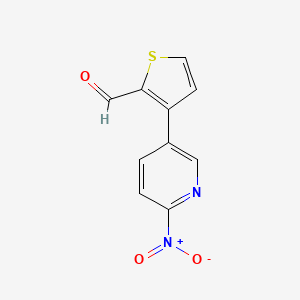
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde](/img/structure/B13211966.png)
![[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13211967.png)
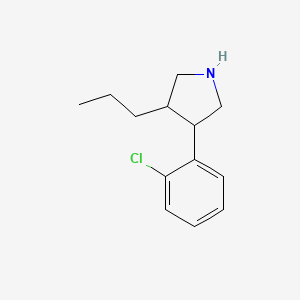

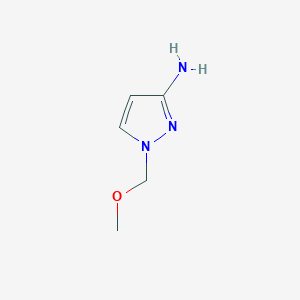
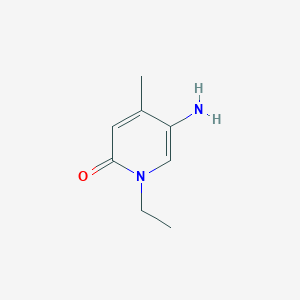
![5-Thia-8-azaspiro[3.6]decane](/img/structure/B13212007.png)

![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13212019.png)
